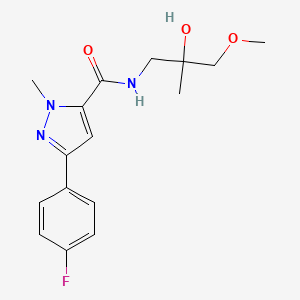![molecular formula C14H15N3O4S2 B2687432 N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide CAS No. 2320855-50-1](/img/structure/B2687432.png)
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme plays a crucial role in the regulation of blood pressure, vascular tone, and renal function. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
作用机制
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and regulator of renal function, and its overproduction has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and inflammation. By inhibiting the production of 20-HETE, this compound reduces blood pressure, inhibits cancer cell growth, and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth, and reducing inflammation. In hypertension, this compound reduces blood pressure by inhibiting the production of 20-HETE, which is known to constrict blood vessels and increase blood pressure. In cancer, this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are known to contribute to the pathogenesis of various inflammatory diseases.
实验室实验的优点和局限性
The advantages of using N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide in lab experiments include its selectivity for 20-HETE synthase, its ability to inhibit the production of 20-HETE, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.
未来方向
Future research on N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide could focus on its potential therapeutic applications in other diseases, such as diabetes, stroke, and cardiovascular disease. Additionally, future research could focus on developing more potent and selective inhibitors of 20-HETE synthase, as well as investigating the potential off-target effects of this compound. Finally, future research could focus on developing new drug delivery systems for this compound to improve its solubility and bioavailability.
合成方法
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide can be synthesized by reacting 5-thiophen-2-ylfuran-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced with sodium borohydride to yield 5-thiophen-2-ylfuran-2-ylmethanol. The latter is then reacted with 1-methyl-4-piperidinylmagnesium bromide to form the corresponding tertiary alcohol, which is then sulfonated with chlorosulfonic acid to yield this compound.
科学研究应用
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. In hypertension, this compound has been shown to reduce blood pressure by inhibiting the production of 20-HETE, which is known to constrict blood vessels and increase blood pressure. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are known to contribute to the pathogenesis of various inflammatory diseases.
属性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17-9-10(7-15-17)23(19,20)16-8-11(18)12-4-5-13(21-12)14-3-2-6-22-14/h2-7,9,11,16,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQDGOJNCFJWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

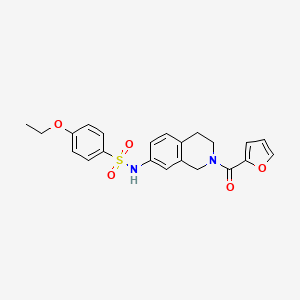

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2687352.png)
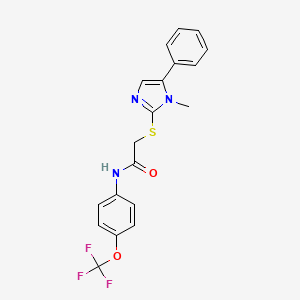
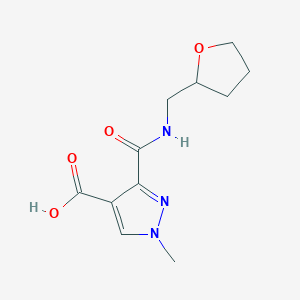
![5-bromo-2-chloro-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B2687355.png)
![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)

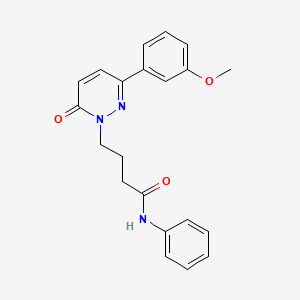
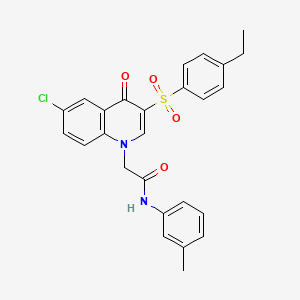
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate](/img/structure/B2687366.png)
